![molecular formula C28H28FN3O3 B2493291 4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 1018162-97-4](/img/structure/B2493291.png)

4-{1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

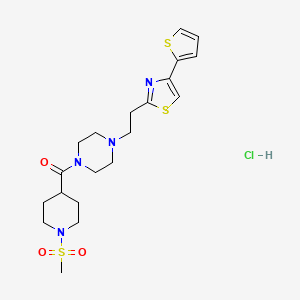

This compound belongs to a class of organic molecules that are characterized by their complex structure, involving multiple functional groups including benzimidazole, pyrrolidinone, and phenoxy groups. These features contribute to its unique chemical and physical properties, making it a subject of interest for various scientific studies.

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to the one , involves multiple steps, including condensation reactions, NMR spectroscopy characterization, and sometimes crystal structure analysis for confirmation (Sukiennik et al., 2023). Specific synthesis pathways can vary depending on the desired substitutions and the functional groups present in the final molecule.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often determined using X-ray crystallography, providing detailed insights into their crystal structure and biological activity. These compounds typically exhibit a chain hydrogen-bonding pattern, contributing to their stability and potential antimicrobial activity (Sukiennik et al., 2023).

Scientific Research Applications

Synthesis and Chemical Transformations

- Researchers have explored the chemical transformations of similar compounds, focusing on synthesizing N-substituted benzimidazole derivatives and conducting reactions like alkylation, yielding various compounds with different moieties such as pyrrole and pyrazole (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Medicinal Chemistry and Drug Development

- Research in medicinal chemistry has led to the development of phenylpyrrolidine-substituted benzimidazole carboxamide inhibitors. These compounds exhibit strong potency against poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, and show potential for treating cancer (Penning et al., 2010).

Positron Emission Tomography (PET) Imaging

- Substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for studying peripheral benzodiazepine receptors using PET imaging. These compounds could be useful in investigating neurodegenerative disorders (Fookes et al., 2008).

Synthesis of Specific Compounds

- The synthesis of specific benzimidazole compounds, like those incorporating methoxypropoxy and methylthio groups, has been achieved. These compounds may serve as precursors or intermediates in further chemical or pharmacological studies (Xiang-jun, 2006).

Antioxidant Properties

- Certain benzimidazole derivatives have been studied for their antioxidant properties, indicating their potential therapeutic applications in conditions caused by oxidative stress (Kerimov et al., 2012).

Structural Diversity in Chemical Libraries

- 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, has been used to create a diverse library of compounds. This research emphasizes the versatility of these chemical structures in synthesizing a wide range of compounds (Roman, 2013).

properties

IUPAC Name |

4-[1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28FN3O3/c1-18-7-12-26(19(2)13-18)35-17-23(33)16-32-25-6-4-3-5-24(25)30-28(32)20-14-27(34)31(15-20)22-10-8-21(29)9-11-22/h3-13,20,23,33H,14-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMAEMVIDOCDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2493208.png)

![methyl 2-{[(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetyl]amino}benzoate](/img/structure/B2493209.png)

![(Z)-2-cyano-3-[3-(4-methoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B2493211.png)

![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2493213.png)

![N-benzyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2493214.png)

![[3-Amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridin-2-yl](3-methoxyphenyl)methanone](/img/structure/B2493218.png)

![3-[1,1'-biphenyl]-4-yl-2-[(E)-2-(2,5-dimethoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B2493225.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2493229.png)

![(E)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2493230.png)